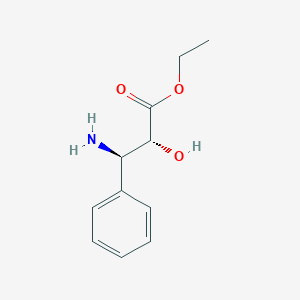

ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

Description

Properties

IUPAC Name |

ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYPODQNLLWXJG-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236954 | |

| Record name | Ethyl (αR,βR)-β-amino-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481054-47-1 | |

| Record name | Ethyl (αR,βR)-β-amino-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481054-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (αR,βR)-β-amino-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-amino-α-hydroxy-, ethyl ester, (αR,βR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Mediated Hydrogenation of α-Keto Esters

A predominant method involves the hydrogenation of α-keto ester precursors using palladium catalysts. For example, tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate was synthesized via hydrogenation of a ketone intermediate (compound 14) with 10 wt% Pd(OH)₂/C in methanol under 5 atm H₂ at 20°C for 15 hours, achieving quantitative yield and >99:1 diastereomeric ratio (dr). Adapting this protocol for the ethyl ester would require substituting the tert-butyl group with an ethyl ester during the esterification step. Critical parameters include:

- Catalyst loading : 25% w/w Pd(OH)₂/C relative to substrate

- Solvent system : Degassed methanol to prevent oxidation side reactions

- Pressure : 3800.26 Torr (5 atm) H₂ for efficient reduction

Optical rotation data ([α]²³D = -27.7 in CHCl₃) confirms the (2R,3R) configuration, aligning with literature benchmarks for analogous structures.

Substrate Modification for Ethyl Ester Formation

To transpose this method to ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate, the α-keto ester precursor must incorporate an ethyl ester. This can be achieved through:

- Esterification of α-keto acids : Reacting 3-phenyl-2-oxo-propanoic acid with ethanol in the presence of H₂SO₄.

- Transesterification : Converting tert-butyl or methyl esters to ethyl esters via acid-catalyzed alcohol exchange.

Asymmetric Synthesis via Nickel Catalysis

Enantioconvergent Cross-Coupling

Recent advances in nickel-catalyzed cross-coupling enable the direct construction of chiral α-amino acid frameworks. A chiral nickel/pybox catalyst facilitates the coupling of racemic α-haloglycine derivatives with organozinc reagents, achieving enantioselectivities up to 97% ee. Applied to this compound, this method could proceed as:

$$

\text{Racemic α-bromoglycine ethyl ester} + \text{PhZnBr} \xrightarrow{\text{Ni/(R)-pybox}} \text{(2R,3R)-product} + \text{(2S,3S)-product}

$$

Key advantages include:

- Functional group tolerance : Alkenes, alkynes, and Boc-protected amines remain intact

- Scalability : Demonstrated for gram-scale synthesis of HDAC inhibitors

Protection-Deprotection Strategies

Amino Group Protection with Boc Anhydride

Tert-butoxycarbonyl (Boc) protection is widely employed to prevent unwanted side reactions during synthesis. For example, (2S,3R)-methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate was prepared via Boc₂O in acetonitrile with diisopropylethylamine (DIPEA). Adapting this to the ethyl ester variant involves:

- Protection : Reacting this compound with Boc₂O in CH₃CN at 25–40°C.

- Deprotection : Treating with trifluoroacetic acid (TFA) in dichloromethane to regenerate the free amine.

Hydroxyl Group Benzylation

Patent WO2012117417A1 details benzyl protection for hydroxyl groups in related compounds. For the target molecule:

- Benzylation : Reacting the hydroxyl group with benzyl bromide and NaH in THF.

- Deprotection : Catalytic hydrogenation over Pd/C to remove the benzyl group.

Racemic Resolution Techniques

Diastereomeric Salt Formation

While less efficient, resolution of racemic mixtures remains viable for small-scale production. Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate was synthesized via condensation of 4-(methylsulfonyl)benzaldehyde with 2-aminoacetic acid, yielding 55% rac-product. Chiral resolving agents (e.g., tartaric acid) can separate enantiomers, though this method suffers from low throughput.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial methods prioritize cost efficiency and scalability. Key adaptations include:

Process Analytical Technology (PAT)

Real-time monitoring via FTIR and HPLC ensures reaction fidelity. For example, tracking Boc-protection progress by quantifying CO₂ release.

Analytical Validation of Stereochemistry and Purity

Spectroscopic Characterization

Chromatographic Methods

- HPLC : Reverse-phase C18 columns with 0.1% TFA/MeCN gradient achieve >95% purity.

- Chiral GC : Cyclodextrin-based columns resolve enantiomers (e.g., 97% ee for nickel-catalyzed products).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: Lithium aluminum hydride in ether.

Substitution: Tosyl chloride in pyridine.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of tosylate derivatives.

Scientific Research Applications

Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.

Pathways: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in metabolic processes

Comparison with Similar Compounds

a) Methyl vs. Ethyl Esters

- Lower molecular weight (195.22 g/mol vs. 209.24 g/mol for ethyl variant) .

- Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate: Ethyl group improves lipid solubility, favoring membrane permeability in drug delivery applications .

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Molecular Weight | 195.22 g/mol | 209.24 g/mol |

| Boiling Point | Not reported | Not reported |

| Storage Conditions | 2–8°C, dry, dark | Similar |

b) Hydrochloride Salts

- Ethyl (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoate Hydrochloride (CAS 257947-33-4): The 2R,3S stereoisomer exhibits distinct crystallinity and solubility compared to the 2R,3R form. Used as a docetaxel impurity standard, highlighting its role in quality control .

Stereochemical Variations

a) 2R,3R vs. 2R,3S Isomers

b) D-Phenylalanine Ethyl Ester Hydrochloride (CAS 63060-94-6):

- Lacks the hydroxyl group, simplifying the structure but eliminating hydrogen-bonding capabilities.

- Used in peptide synthesis rather than taxane derivatives .

Functional Group Modifications

a) Benzoylamino Substitution

- Methyl (2S,3R)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate (CAS 135821-94-2): Benzoyl group introduces aromatic bulk, altering electronic properties and metabolic stability . Potential use in protease inhibitor design due to enhanced π-π stacking interactions.

b) Carboxylic Acid Derivatives

- (2R)-2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid (CAS 21488-23-3): Free carboxylic acid enhances water solubility but reduces cell permeability compared to esters . Applications: Intermediate for β-lactam antibiotics or ACE inhibitors .

Aromatic Ring Modifications

a) Naphthalene-Substituted Analog

- (2R,3R)-3-Amino-2-hydroxy-3-naphthalen-2-yl-propanoic acid: Larger aromatic system increases lipophilicity and may enhance DNA intercalation properties. Molecular weight: 231.25 g/mol vs. 209.24 g/mol for the phenyl variant .

b) Fluorinated Derivatives

- Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride (CAS 176896-71-2): Fluorine atom improves metabolic stability and bioavailability via reduced CYP450-mediated oxidation .

Key Research Findings

- Synthetic Utility: this compound is synthesized via allylation reactions using DBU as a base, achieving moderate yields (50–70%) after 96 hours .

- Safety Profile : Methyl ester variants carry warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

- Regulatory Status : The hydrochloride salt of the 2R,3S isomer is classified as a pharmaceutical impurity, requiring stringent analytical controls .

Biological Activity

Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate, commonly referred to as ethyl phenylisoserine, is a chiral organic compound with significant biological activity. Its structure includes an ethyl ester group, a hydroxyl group, and an amino group attached to a phenylpropanoate backbone. This compound has garnered attention in various fields, including medicinal chemistry, enzymology, and organic synthesis.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.25 g/mol

- CAS Number : 481054-47-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can lead to significant metabolic changes. For instance, it may act as a competitive inhibitor for enzymes involved in amino acid metabolism and neurotransmitter synthesis.

- Receptor Modulation : this compound can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognitive functions.

Biological Activities

1. Enzyme Inhibition

- The compound has been shown to inhibit key enzymes in metabolic pathways, which may have implications for treating conditions such as obesity and diabetes by modulating glucose and lipid metabolism.

2. Antiviral Potential

- Research indicates that derivatives of this compound may exhibit antiviral properties by inhibiting viral enzymes critical for replication. This suggests potential applications in developing new antiviral therapies.

3. Neuroprotective Effects

- This compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It may enhance neuronal survival by modulating oxidative stress responses and apoptosis pathways .

Case Study 1: Enzyme Inhibition in Metabolic Disorders

In a study aimed at understanding the effects of this compound on metabolic enzymes, researchers found that the compound significantly inhibited the activity of lipase and α-amylase. This inhibition led to reduced lipid absorption and improved glycemic control in animal models of type 2 diabetes.

Case Study 2: Antiviral Activity

A series of experiments were conducted to assess the antiviral efficacy of this compound against HIV. The results demonstrated that the compound could inhibit reverse transcriptase activity by up to 70%, indicating its potential as a lead compound for antiretroviral drug development.

Case Study 3: Neuroprotection in Neurodegeneration

In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. This suggests that the compound may have protective effects against neurodegenerative processes associated with diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate | C11H15NO3 | Different stereochemistry affecting biological activity |

| Phenylalanine | C9H11NO2 | Amino acid precursor with different functional groups |

The unique stereochemistry of this compound enhances its biological activity compared to similar compounds. Its specific interactions with biological targets make it a valuable candidate in drug development.

Q & A

Q. What synthetic routes are commonly employed to synthesize ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate, and how is stereochemical integrity ensured?

The synthesis typically involves chiral induction via asymmetric catalysis or resolution. For example, stereoselective reduction of a β-keto ester intermediate using catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic methods can yield the (2R,3R) configuration. Protecting groups (e.g., benzyloxycarbonyl for the amino group) are critical to prevent racemization . Characterization via X-ray crystallography (using SHELX software for refinement ) or chiral HPLC (e.g., Chiralpak® OD columns ) confirms enantiomeric purity.

Q. How can spectroscopic techniques validate the structure and stereochemistry of this compound?

- NMR : - and -NMR identify functional groups and spatial relationships (e.g., coupling constants for vicinal protons on chiral centers).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., 245.7026 for the hydrochloride salt ).

- IR : Confirms hydroxyl, amino, and ester carbonyl stretches. Computational tools like CC-DPS provide InChI keys (e.g., UHSPEIYWUGOHFA-GDORBDPKSA-N ) for database cross-referencing.

Q. What are the key chemical reactivities of the hydroxyl and amino groups in this compound?

The hydroxyl group can undergo oxidation (e.g., with KMnO to form a ketone) or act as a nucleophile in esterification. The amino group participates in acylation (e.g., benzoylation ) or Schiff base formation. Reaction conditions must balance reactivity and stereochemical stability, as harsh acids/bases may induce racemization .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments from different studies be resolved?

Discrepancies often arise from misassignment of NMR signals or flawed crystallographic refinement. Cross-validation using multiple techniques is essential:

- X-ray Diffraction : SHELXL refinement with high-resolution data (<1.0 Å) .

- Vibrational Circular Dichroism (VCD) : Provides unambiguous stereochemical data via comparison with computed spectra.

- Crystallographic Databases : Cross-check against deposited structures (e.g., Cambridge Structural Database) .

Q. What advanced strategies optimize enantioselective synthesis for industrial-scale research applications?

- Dynamic Kinetic Resolution (DKR) : Combines enzymatic resolution with in situ racemization of the substrate.

- Flow Chemistry : Enhances reproducibility and scalability of asymmetric hydrogenation steps.

- Machine Learning : Predicts optimal reaction conditions (solvent, catalyst loading) using datasets from similar β-amino alcohol syntheses .

Q. How does this compound function as an intermediate in pharmaceutical research?

It serves as a chiral building block for taxane derivatives (e.g., docetaxel intermediates ) and protease inhibitors. The (2R,3R) configuration is critical for binding to biological targets (e.g., HIV-1 integrase). Stability studies under physiological conditions (pH, temperature) are required to assess its suitability in prodrug design .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

- Quantum Mechanics (QM) : Calculates optimized geometries, electrostatic potentials, and reaction pathways (e.g., using Gaussian or ORCA).

- Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand interactions.

- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to solubility or bioavailability .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.